molecular formula C6H4ClIO B1583855 4-Chloro-2-iodophenol CAS No. 71643-66-8

4-Chloro-2-iodophenol

Cat. No. B1583855
M. Wt: 254.45 g/mol
InChI Key: JKPLMQJLGBBFLO-UHFFFAOYSA-N
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Patent
US06046212

Procedure details

2-Amino-4-chlorophenol (50 g, 0.35 mol) was dissolved in 500 ml of 2.5N HCl. The resulting solution was cooled to 0° C., at which a solution of 25.25 g (0.37 mol) of sodium nitrite in 50 ml of water was added slowly. After stirring for 30 minutes, a chilled solution of 70 g (0.42 mol) of potassium iodide in 100 ml of water was added slowly. The temperature of the reaction mixture was allowed to rise to room temperature, at which the reaction mixture was stirred overnight. The reaction mixture was extracted with ethyl acetate and the solvent was distilled off under reduced pressure, whereby 89.7 g of 4-chloro-2-iodophenol were obtained (yield: 99%). Next, 85 g (0.33 mol) of the 4-chloro-2-iodophenol and 32.5 g (0.36 mol) of copper cyanide were dissolved in 150 ml of DMF. After the resultant solution was heated under reflux for 2 hours, the DMF was distilled off under reduced pressure. The residue was extracted with ethyl acetate and the extract was then washed with water. An insoluble matter was filtered off. The solvent was then distilled off under reduced pressure, whereby 40.4 g of 5-chloro-2-hydroxybenzonitrile were obtained (yield: 80%) (melting point: 150.3-152.6° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25.25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].N([O-])=O.[Na+].[I-:14].[K+]>Cl.O>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([OH:9])=[C:2]([I:14])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Name
Quantity
500 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
25.25 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
to rise to room temperature, at which
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 89.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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